Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate
Description
Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate is a pyridine-based compound featuring a 4-cyanophenyl substituent at the 6-position and a methyl ester group at the 2-position. The compound’s structure combines a pyridine core with polar functional groups (cyano and ester), which may influence its physicochemical properties and biological activity, particularly in medicinal chemistry contexts such as kinase inhibition or anticancer applications .
Properties
IUPAC Name |
methyl 6-(4-cyanophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)13-4-2-3-12(16-13)11-7-5-10(9-15)6-8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCCQHIXENOGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate typically involves the reaction of 6-bromo-2-pyridinecarboxylic acid with 4-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then esterified using methanol and a dehydrating agent such as sulfuric acid to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyanophenyl group can enhance binding affinity and specificity towards certain molecular targets, while the pyridine ring can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound’s pyridine core distinguishes it from fused heterocyclic analogs like 2c (thienopyridine) and 10t/u (imidazoquinazoline). The tetrahydro-pyridine derivative in introduces a saturated ring, reducing aromaticity and possibly altering binding interactions .
Substituent Effects: The 4-cyanophenyl group is a common feature in the target compound and 2c, likely contributing to π-π stacking or hydrogen bonding in biological targets . Quinazoline-linked compounds (10t/u) exhibit higher melting points (~170–287°C), attributed to extended conjugation and intermolecular interactions .
Synthetic Yields :
- Yields for analogs vary widely (39.5–80%), influenced by reaction complexity. The target compound’s synthesis may require optimization to match higher-yield protocols .
Mechanistic and Functional Insights
- Electronic Effects: The electron-withdrawing cyano group in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes like kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
